(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione
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Overview
Description
The compound (1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione is a complex organic molecule characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione typically involves multi-step organic reactions. These steps often include cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce hydroxyl and methyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups on the molecule can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and pentacyclic structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid
Uniqueness
The uniqueness of (1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione lies in its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione |
InChI |
InChI=1S/C21H26O5/c1-20-6-5-11(22)7-10(20)3-4-12-13-8-15-17(18(24)19(25)26-15)21(13,2)9-14(23)16(12)20/h5-7,12-17,19,23,25H,3-4,8-9H2,1-2H3/t12-,13-,14-,15+,16+,17-,19?,20-,21-/m0/s1 |
InChI Key |
HRAJFARIVRAKMV-JPEXYLPYSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2C(=O)C(O4)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2C(=O)C(O4)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
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